

EVT801: A Technical Guide to its Chemical Structure, Properties, and Preclinical Evaluation

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Compound of Interest

Compound Name: EVT801

Cat. No.: B13904842

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **EVT801**, a novel and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the compound's chemical characteristics, mechanism of action, and the experimental methodologies used in its preclinical assessment.

Chemical Structure and Physicochemical Properties

EVT801 is a small molecule inhibitor designed for oral bioavailability. Its chemical structure is depicted below:

Figure 1: Chemical Structure of **EVT801**

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Source: Adapted from Cancer Research Communications, 2022.

The key physicochemical properties of **EVT801** are summarized in the table below for easy reference and comparison.

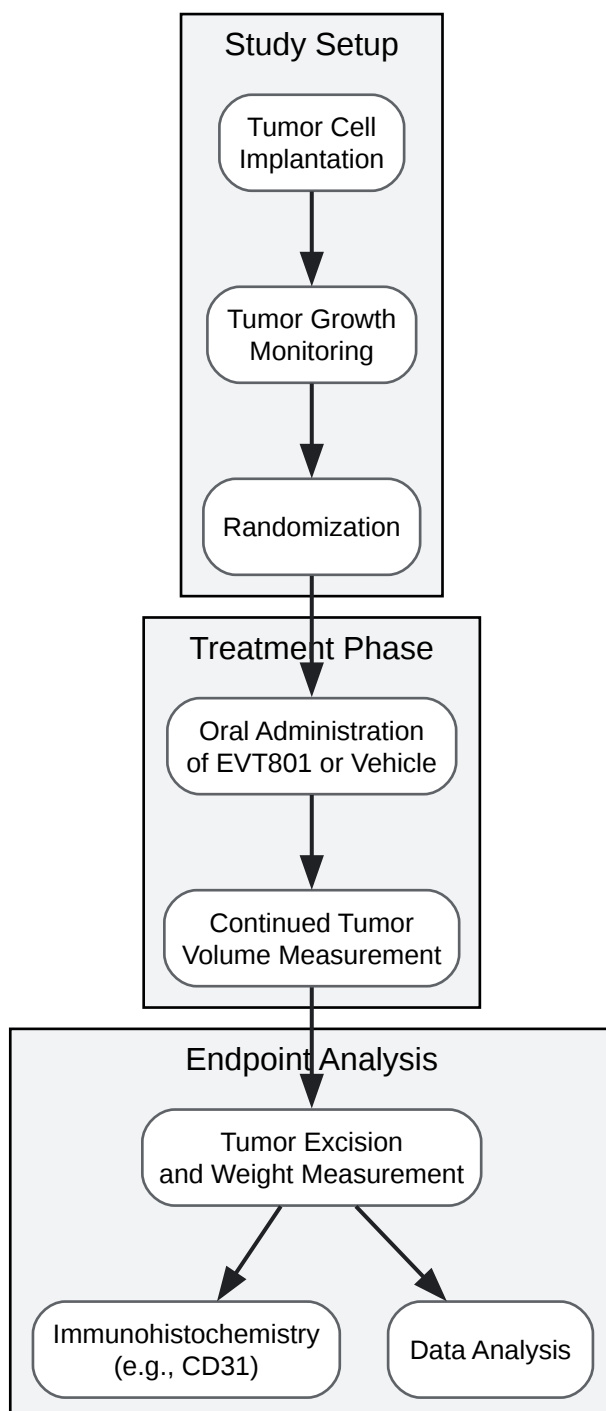
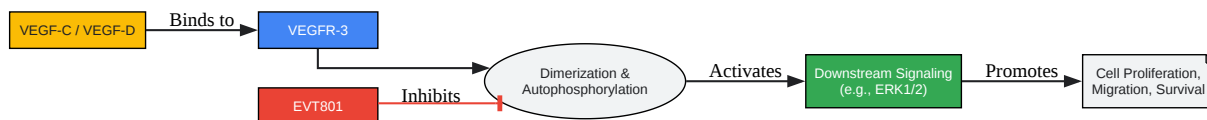
Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₃	
Molecular Weight	367.40 g/mol	
CAS Number	1412453-70-3	
Appearance	Solid	
Solubility	Soluble in DMSO	

Mechanism of Action and Signaling Pathway

EVT801 is a potent and selective inhibitor of VEGFR-3, a receptor tyrosine kinase that plays a critical role in lymphangiogenesis (the formation of lymphatic vessels) and, in some contexts, angiogenesis (the formation of new blood vessels). The primary ligands for VEGFR-3 are VEGF-C and VEGF-D. Upon ligand binding, VEGFR-3 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

EVT801 exerts its therapeutic effect by binding to the ATP-binding pocket of the VEGFR-3 kinase domain, thereby inhibiting its autophosphorylation and blocking the downstream signaling pathways. This leads to a reduction in tumor-associated lymphangiogenesis and angiogenesis, effectively cutting off the nutrient and oxygen supply to the tumor and inhibiting its growth and metastasis. Furthermore, **EVT801** has been shown to modulate the tumor microenvironment by reducing immunosuppressive cells and cytokines, suggesting a potential synergistic effect with immunotherapy.

The signaling pathway inhibited by **EVT801** is illustrated in the following diagram:



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